molecular formula C24H28N4O4 B2772640 N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide CAS No. 892283-42-0

N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

Cat. No.: B2772640
CAS No.: 892283-42-0
M. Wt: 436.512
InChI Key: MHGCZFJPLAZOGN-UHFFFAOYSA-N
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Description

“N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide” is a chemical compound with the molecular formula C24H28N4O4 . It belongs to the class of quinazolines .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline ring, which is a type of heterocyclic compound. The quinazoline ring is attached to a morpholine ring via a propyl chain. The morpholine ring provides basicity and polarity to the molecule. The compound also contains an amide functional group .


Physical and Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 436.504 Da, and a mono-isotopic mass of 436.21106 Da .

Scientific Research Applications

Synthesis and Characterization

  • Substituted Benzoquinazolinones Synthesis : A study described the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, highlighting their preparation under Buchwald–Hartwig conditions. This process involves reacting 6-bromobenzo[h]quinazolin-4(3H)-ones with morpholine, using a palladium catalyst system. One derivative demonstrated significant anticancer activity in cell line screenings (Nowak et al., 2014).

Biological Activities

  • Antibacterial Evaluation : A series of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives were synthesized and assessed for their antibacterial activities against various Gram-positive and Gram-negative bacteria. Compounds containing a thiazole ring exhibited notable antibacterial activity (Selvakumar & Elango, 2017).

Pharmacological Properties

  • α1-Adrenoceptor Antagonist Properties : Quinazoline-based compounds were synthesized and characterized for their pharmacological properties in several tissues. These compounds showed potent inhibition of phenylephrine-induced contractions in rat aorta, suggesting their potential as α1-adrenoceptor antagonists. One compound, in particular, demonstrated greater potency and selectivity as an α1A-adrenoceptor antagonist in human hyperplastic prostate tissue (Chueh et al., 2002).

Antitumor and Anticancer Agents

  • Design of Water-Soluble Antitumor Agents : A quinazolin-4-one antitumor agent, CB30865, was studied for its unique biochemical characteristics, including a delayed, non-phase specific cell-cycle arrest. Efforts to increase its aqueous solubility led to the synthesis of more water-soluble analogues, some of which showed up to 6-fold greater cytotoxicity than CB30865, maintaining its novel biochemical characteristics (Bavetsias et al., 2002).

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c29-22(25-10-4-11-27-13-15-32-16-14-27)19-7-8-20-21(17-19)26-24(31)28(23(20)30)12-9-18-5-2-1-3-6-18/h1-3,5-8,17H,4,9-16H2,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGCZFJPLAZOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
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N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
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N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
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N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
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N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
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N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

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